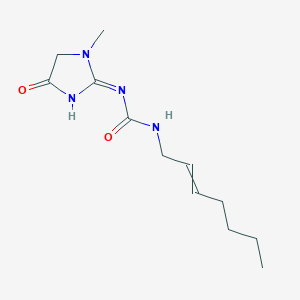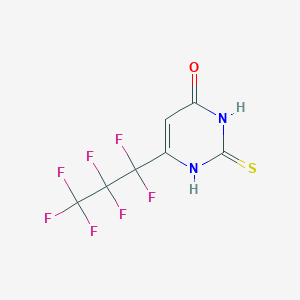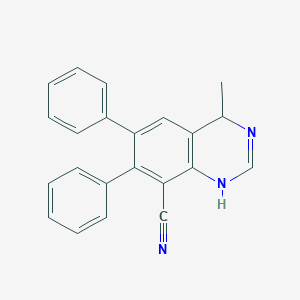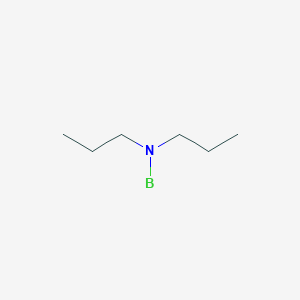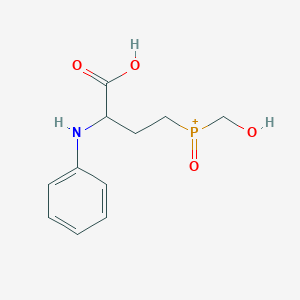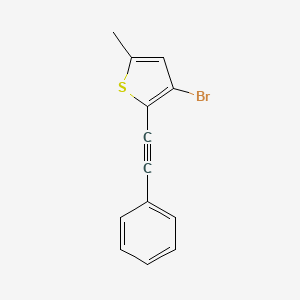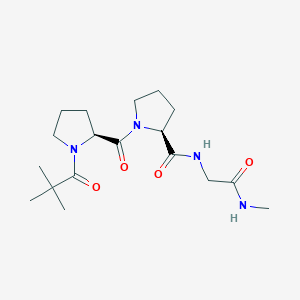
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide is a synthetic compound with a complex structure It is characterized by the presence of multiple functional groups, including amides and prolines, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use 2,2-dimethylpropanoyl chloride as a starting material . This compound can be reacted with L-proline and N-methylglycine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or proline groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of the target compound.
L-proline: An amino acid that is part of the compound’s structure.
N-methylglycine: Another component of the compound.
Uniqueness
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
87587-53-9 |
|---|---|
Molecular Formula |
C18H30N4O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H30N4O4/c1-18(2,3)17(26)22-10-6-8-13(22)16(25)21-9-5-7-12(21)15(24)20-11-14(23)19-4/h12-13H,5-11H2,1-4H3,(H,19,23)(H,20,24)/t12-,13-/m0/s1 |
InChI Key |
VOOFJNJRDVSPFH-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)NC |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


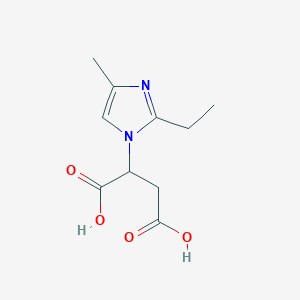
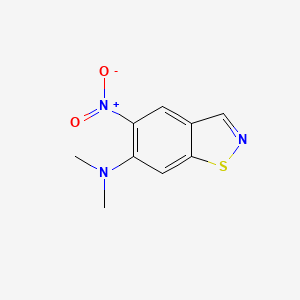
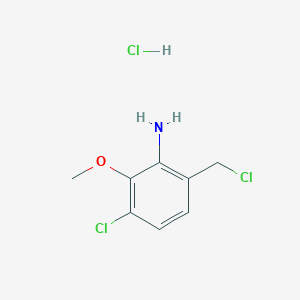
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

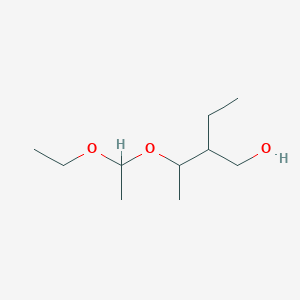
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
